molecular formula C20H13ClFN3OS B2578557 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895010-89-6

3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2578557
CAS No.: 895010-89-6
M. Wt: 397.85
InChI Key: FWWCKIOECICUBQ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel chemical entity designed for research applications, particularly in the field of oncology and kinase inhibition. This compound features a strategic molecular hybridization, incorporating a benzothiazole scaffold linked to a substituted benzamide via a pyridinylmethyl spacer. The benzothiazole nucleus is a recognized privileged structure in medicinal chemistry, known for its diverse pharmacological activities and its ability to interact with biological targets through π-π stacking and hydrogen bonding . This compound is intended for research use as a potential inhibitor of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The structural design is rationalized by known EGFR inhibitors like erlotinib, which typically consist of a hydrophobic head, a heteroaromatic core, and a flexible linker. The 4-fluorobenzo[d]thiazole ring in this compound serves as the heteroaromatic core domain, while the 3-chlorobenzamide and pyridinylmethyl groups constitute the hydrophobic tail and linker, respectively . Researchers can utilize this compound to probe EGFR-dependent signaling pathways, including the downstream PI3K/AKT/mTOR axis, which is frequently dysregulated in cancers such as triple-negative breast cancer (TNBC) . Its application is strictly confined to in vitro assays and preclinical research to investigate mechanisms of action, apoptosis induction, and cell cycle arrest. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-15-6-1-5-14(10-15)19(26)25(12-13-4-3-9-23-11-13)20-24-18-16(22)7-2-8-17(18)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWCKIOECICUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzo[d]thiazole intermediate can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced using a suitable pyridine derivative and a base such as sodium hydride.

    Formation of the Benzamide: The final step involves the coupling of the chlorinated benzo[d]thiazole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the compound meets the required specifications for research and development.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential interactions with various biological targets, particularly in the context of drug development. The presence of the benzo[d]thiazole and pyridine moieties is significant, as these structures are known for their diverse pharmacological properties.

Pharmacological Activities

  • Dopamine Receptor Modulation : Compounds similar to 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have shown partial agonist activity at dopamine D2 receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. This modulation can potentially influence dopaminergic signaling pathways effectively .
  • Anticancer Properties : Research has indicated that derivatives of thiazole compounds exhibit anticancer activity against various cancer cell lines. In particular, studies have highlighted their effectiveness against estrogen receptor-positive breast cancer cells, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Research

The compound also shows promise in the field of antimicrobial research. The thiazole ring is often associated with antibacterial and antifungal activities.

Antibacterial Activity

  • In Vitro Studies : Various studies have evaluated the antibacterial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicate that compounds with similar structures display significant antibacterial activity, making them candidates for further exploration as antimicrobial agents .

Case Studies

  • A study demonstrated that certain thiazole derivatives exhibited potent antibacterial activity when tested against strains like Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured, revealing promising results that warrant further investigation into the compound's mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

Key Structural Features

Structural FeatureDescription
Benzo[d]thiazole MoietyKnown for diverse biological activities
Pyridine RingEnhances interaction with biological targets
Amide Functional GroupContributes to pharmacological properties

These features suggest that modifications to the existing structure could enhance its potency and selectivity towards specific biological targets.

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity based on their structural attributes. Rigorous preclinical studies are essential to evaluate the safety profile before advancing to clinical trials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinct features include:

  • 4-Fluorobenzo[d]thiazole: Improves metabolic stability compared to non-fluorinated analogs and may influence π-π stacking interactions.

Key Comparisons with Analogs :

Compound Name / ID Structural Differences Potential Implications Reference
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Dichloro substitution; morpholinomethyl group on thiazole Increased solubility due to morpholine; broader kinase inhibition profile
5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl) Triazolo-pyridine ring; difluoromethylphenyl group Enhanced metabolic stability; possible CNS penetration
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole ring; thioxo group Improved antioxidant activity; altered pharmacokinetics
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidin-1-ylsulfonyl group; dimethylaminoethyl chain Increased solubility; potential for ionic interactions with targets

Physicochemical and Spectroscopic Properties

  • Melting Points: Range from 120–250°C, influenced by substituent polarity (e.g., morpholinomethyl lowers melting points vs. non-polar groups) .
  • Solubility : Pyridine-containing derivatives (e.g., 4d, 4e) show moderate aqueous solubility due to basic nitrogen atoms, whereas fluorinated analogs may exhibit lower solubility without polar groups .
  • Spectroscopic Data :
    • 1H NMR : Aromatic protons in benzo[d]thiazole resonate at δ 7.5–8.5 ppm; pyridinylmethyl groups show signals at δ 3.5–4.5 ppm (CH2).
    • HRMS : Accurate mass data confirm molecular formulas (e.g., C21H18ClFN4OS for the target compound) .

Biological Activity

3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a chlorine atom, and a fluorine atom, which contribute to its unique chemical properties. The presence of the pyridine ring enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC17H15ClF N3OS
Molecular Weight351.83 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It may modulate the activity of receptors, ion channels, or enzymes involved in critical cellular pathways. The presence of halogen substituents (chlorine and fluorine) can enhance binding affinity and selectivity towards target sites.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Studies have shown that benzamide derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines in vitro.
  • Enzyme Inhibition : Research on related benzamide compounds has revealed their potential as inhibitors for various enzymes, including kinases involved in cancer progression. For example, certain benzamides have been identified as RET kinase inhibitors, which are crucial in targeted cancer therapies .
  • Antimicrobial Properties : Some studies suggest that benzothiazole derivatives possess antimicrobial activity, making them candidates for further exploration in treating infections.

Case Study 1: Antitumor Effects

A study evaluated the cytotoxicity of a series of benzamide derivatives, including those structurally related to our compound. The results showed that certain derivatives inhibited cell viability in various cancer cell lines with IC50 values ranging from 5 to 25 µM. This suggests that structural modifications can significantly impact biological efficacy.

Case Study 2: Enzyme Inhibition

In another investigation focusing on RET kinase inhibitors, compounds similar to our target exhibited moderate to high potency in ELISA-based kinase assays. Notably, one derivative showed an IC50 of 0.29 µM against the enzyme, indicating strong inhibitory potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the benzothiazole core through cyclization of thiourea derivatives with α-haloketones or via condensation of 2-aminothiophenol with carbonyl compounds .
  • Step 2 : Introduction of the pyridinylmethyl group via nucleophilic substitution or reductive amination using pyridine-3-carbaldehyde and a reducing agent (e.g., NaBH4_4) .
  • Step 3 : Amidation with 3-chlorobenzoyl chloride under basic conditions (e.g., pyridine or DMAP) to form the final benzamide .
    • Key Data : Yields range from 56–94% depending on purification methods (e.g., chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amide bond formation. For example, aromatic protons appear at δ 7.2–8.2 ppm, while the N–H proton in the benzamide resonates near δ 12–14 ppm .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and packing motifs. Bond lengths (C–N: 1.33–1.37 Å) and angles validate sp2^2 hybridization .
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm1^{-1}) and C–S vibrations (~670 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibition potential of this compound?

  • Experimental Design :

  • Target Selection : Prioritize enzymes with structural homology to those inhibited by similar benzothiazoles (e.g., PFOR enzyme in anaerobic organisms) .
  • Assay Setup : Use spectrophotometric assays to monitor NADH oxidation or substrate depletion. IC50_{50} values can be calculated via dose-response curves .
  • Controls : Include known inhibitors (e.g., nitazoxanide) and validate results with enzyme kinetics (Michaelis-Menten analysis) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent/DMSO concentration).
  • Structural Confirmation : Re-analyze compound purity via HPLC and compare with literature NMR/X-ray data to rule out degradation .
  • Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., fluazuron, triflumuron) to identify substituent-specific trends .

Q. How can molecular docking predict the binding mode of this compound to therapeutic targets?

  • Protocol :

  • Software : Use AutoDock Vina or Schrödinger Maestro.
  • Target Preparation : Retrieve protein structures (e.g., COX-2, PFOR) from PDB and optimize protonation states.
  • Docking Parameters : Grid boxes centered on active sites, with exhaustiveness ≥100.
  • Validation : Compare predicted binding poses with crystallographic data from similar ligands (RMSD <2.0 Å) .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

  • Models :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Membrane Permeability : Use Caco-2 monolayers to calculate apparent permeability (Papp_{app}) .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Key Research Findings

  • Structural Insights : X-ray data confirm planar benzothiazole and benzamide moieties, with intermolecular hydrogen bonds stabilizing dimeric arrangements .
  • Bioactivity : Sub-micromolar inhibition of PFOR suggests potential as an antiparasitic agent, though lower potency than nitazoxanide .
  • SAR Trends : Fluorine at the 4-position of benzothiazole enhances metabolic stability, while the pyridinylmethyl group improves solubility .

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